molecular formula C10H10N4O B11814031 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine

5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11814031
M. Wt: 202.21 g/mol
InChI Key: DTHKHYPVKBSDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine is a heterocyclic organic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methoxybenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the triazine ring . The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted triazines with various functional groups.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it is primarily studied for its applications in materials science and industrial chemistry, rather than its pharmacological effects. Its stability and versatility make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C10H10N4O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

DTHKHYPVKBSDCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=NC(=N2)N

Origin of Product

United States

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